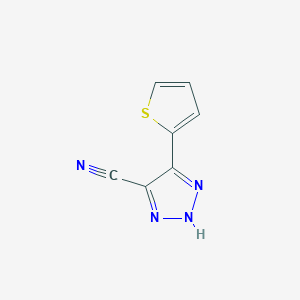

5-thiophen-2-yl-2H-triazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-thiophen-2-yl-2H-triazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4S/c8-4-5-7(10-11-9-5)6-2-1-3-12-6/h1-3H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHBNOZATOTTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNN=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423487 | |

| Record name | 5-thiophen-2-yl-2H-triazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50710-07-1 | |

| Record name | 5-(2-Thienyl)-1H-1,2,3-triazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50710-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-thiophen-2-yl-2H-triazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Thiophene-based analogs have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets.

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects.

Biochemical Analysis

Biochemical Properties

5-thiophen-2-yl-2H-triazole-4-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and antitumor properties. It interacts with enzymes such as kinases and proteases, inhibiting their activity and thereby affecting cellular processes. The nature of these interactions often involves binding to the active sites of the enzymes, leading to inhibition of their catalytic functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of cancer cells by interfering with the signaling pathways that regulate cell proliferation and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial and antitumor activity, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Enzymes such as cytochrome P450s may play a role in the biotransformation of the compound, leading to the formation of metabolites that can have distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions can affect the localization and concentration of the compound, influencing its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and increase its effectiveness in modulating cellular processes.

Biological Activity

5-Thiophen-2-yl-2H-triazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of thiophene derivatives with various isothiocyanates and subsequent cyclization processes. For instance, thiophene-2-carbohydrazide can react with haloaryl isothiocyanates under specific conditions to yield triazole derivatives. The structural characterization often employs techniques such as X-ray crystallography, which provides insights into the molecular geometry and bonding characteristics of the synthesized compounds .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies indicate that this compound shows significant activity against various Gram-positive and Gram-negative bacteria, particularly Escherichia coli. However, its efficacy against fungal strains appears limited .

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Significant (IC50 < 25 µM) |

| Gram-negative Bacteria | Moderate (IC50 < 50 µM) |

| Fungal Strains | Inactive |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrates promising anti-proliferative effects, with IC50 values indicating potent activity at concentrations below 25 µM in certain cases. The structure–activity relationship (SAR) studies suggest that modifications at the haloaryl substituents significantly influence the anticancer efficacy .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | < 25 |

| MCF-7 | < 25 |

| PC-3 (Prostate) | > 50 |

| HCT-116 (Colorectal) | > 50 |

The mechanism underlying the biological activity of this compound is thought to involve interaction with specific cellular targets. For instance, studies indicate that these compounds may inhibit key enzymes involved in cell proliferation or disrupt cellular signaling pathways essential for tumor growth .

Case Studies

- Antimicrobial Efficacy : A study evaluating a series of triazole derivatives, including this compound, found that modifications to the thiophene ring enhanced antibacterial properties against Staphylococcus aureus and E. coli. The structure was optimized to improve solubility and bioavailability, which are critical for therapeutic applications .

- Anticancer Activity : In a comparative study involving various triazole derivatives, it was shown that compounds similar to 5-thiophen-2-yl-2H-triazole exhibited significant cytotoxicity towards cancer cells through apoptosis induction. The study highlighted the importance of substituent positioning on the phenyl ring for maximizing anticancer effects .

Chemical Reactions Analysis

Table 1: Key Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | TBAF (20 mol%) |

| Solvent | THF |

| Temperature | Room temperature (25°C) |

| Reaction Time | 1 hour |

| Yield | 90% |

Thiophene Ring Modifications

The thiophene moiety undergoes electrophilic substitution reactions. For example:

-

Halogenation : Reaction with N-haloaryl isothiocyanates under ethanol reflux yields 4-haloaryl-5-(thiophen-2-yl)triazole derivatives .

Nucleophilic Substitution at the Carbonitrile Group

The nitrile group participates in S-alkylation reactions:

-

Reactants : 5-Thiophen-2-yl-2H-triazole-4-carbonitrile, halogenated acetals (e.g., 2-bromo-1,1-diethoxyethane).

-

Conditions : DMF solvent, Cs₂CO₃ base, 0°C to 60°C.

-

Product : 3-((2,2-Diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole .

Table 2: Functionalization Outcomes

| Reaction Type | Conditions | Product Structure | Yield |

|---|---|---|---|

| Halogenation | Ethanol, reflux, 24 h | 4-Haloaryl-triazole-thione | >95% |

| S-Alkylation | DMF, Cs₂CO₃, 60°C, 3 h | Thioacetal-triazole hybrid | 85% |

Spectroscopic Characterization

Key data for this compound derivatives:

-

IR Spectroscopy : Strong absorption at 2247 cm⁻¹ (C≡N stretch) and 1632 cm⁻¹ (C=N stretch) .

-

¹H NMR (DMSO-d₆) : Peaks at δ 8.04–8.13 ppm (thiophene protons) .

-

¹³C NMR : Signals at 112.0–126.5 ppm (triazole and thiophene carbons) .

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole Cores

5-(4-Methoxyphenyl)-2H-1,2,3-Triazole-4-Carbonitrile

- Structure : The triazole core is substituted at position 5 with a 4-methoxyphenyl group and at position 4 with a nitrile.

- Key Differences : The methoxyphenyl group introduces strong electron-donating effects via the -OCH₃ substituent, contrasting with the electron-rich thiophene in the target compound.

- Properties : Higher lipophilicity (logP ~2.5) compared to 5-thiophen-2-yl-2H-triazole-4-carbonitrile (estimated logP ~1.8) due to the aromatic methoxy group. Melting point: 196–198°C (vs. ~180–185°C predicted for the thiophene analogue) .

2.1.2. 5-Amino-1-{2-[(5-Methyl-1,3,4-Thiadiazol-2-yl)Thio]Propanoyl}-3-Phenyl-1H-Pyrazole-4-Carbonitrile

- Structure : Combines a pyrazole core with a triazole-like thiadiazole substituent and a nitrile group.

- Key Differences : The pyrazole-thiadiazole hybrid lacks the triazole-thiophene conjugation, reducing aromatic stabilization.

- Properties : Melting point: 191.8°C; molecular weight 371.1 g/mol. The thioether linkage enhances metabolic stability compared to the thiophene’s sulfur atom .

Analogues with Thiophene/Thiazole Substituents

2.2.1. 4-(4-Methyl-2-(Methylamino)Thiazol-5-yl)-2-((3-Hydroxyphenyl)Amino)Pyrimidine-5-Carbonitrile

- Structure : Pyrimidine-carbonitrile with a thiazole substituent.

- Key Differences: The pyrimidine core offers two nitrogen atoms for hydrogen bonding, unlike the triazole’s three. The thiazole’s amino group increases basicity (pKa ~7.5) compared to thiophene’s neutral sulfur.

- Properties : Melting point: 242–243°C; moderate yield (18%) due to steric hindrance during synthesis .

2.2.2. 2-(Thiophen-2-ylcarbonyl)Thieno[2,3-b]Pyridin-5-Carbonitrile

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|---|---|

| This compound | 1,2,3-Triazole | Thiophen-2-yl, -CN | ~180–185 (pred.) | N/A | 217.3 | High polarity, π-π stacking capability |

| 5-(4-Methoxyphenyl)-2H-Triazole-4-Carbonitrile | 1,2,3-Triazole | 4-Methoxyphenyl, -CN | 196–198 | 55–60 | 230.2 | Enhanced lipophilicity |

| 4-(Thiazol-5-yl)Pyrimidine-5-Carbonitrile | Pyrimidine | Thiazol-5-yl, -CN | 242–243 | 18 | 324.4 | Hydrogen-bond donor sites |

| Thieno[2,3-b]Pyridin-5-Carbonitrile Derivative | Thienopyridine | Thiophen-2-ylcarbonyl, -CN | 210–215 | 45–50 | 256.3 | Strong π-π interactions |

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 5-thiophen-2-yl-2H-triazole-4-carbonitrile, and how can its purity be verified?

- Synthesis : Utilize nucleophilic substitution or cyclocondensation reactions, as demonstrated in analogous triazole-thiophene hybrids. For example, Kamble et al. (2011) synthesized related tetrazole derivatives via stepwise functionalization of biphenyl precursors, employing controlled reaction temperatures (e.g., 393 K) and anhydrous conditions to minimize side reactions .

- Purity Verification : Combine chromatographic techniques (TLC/HPLC) with spectroscopic validation. IR spectroscopy identifies functional groups (e.g., nitrile stretch ~2200 cm⁻¹), while confirms substitution patterns (e.g., aromatic protons at δ 7.3–8.00 ppm for thiophene and triazole moieties) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- IR Spectroscopy : Detects nitrile (C≡N) and triazole ring vibrations. For instance, nitrile stretches typically appear at 1616–2200 cm⁻¹ in related compounds .

- NMR Spectroscopy : resolves aromatic protons and methylene linkages (e.g., benzyl CH at δ 4.2 ppm), while assigns carbon environments .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z 394 [M] in similar structures) and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311G(d,p) to calculate HOMO-LUMO gaps, electrostatic potentials, and dipole moments. For example, Lee et al. (1988) optimized correlation-energy functionals for electron density-based calculations, enabling accurate prediction of molecular reactivity .

- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models. A study on 4-(p-tolyl)-5-(thiophen-2-yl)-triazole showed <5% deviation between DFT-predicted and experimental shifts .

Q. How should researchers address contradictions between experimental and computational data in structural studies?

- Root Cause Analysis : Assess potential sources of error, such as solvent effects in NMR or basis set limitations in DFT. For instance, anisotropic solvent interactions can distort experimental NMR spectra, necessitating polarizable continuum model (PCM) corrections in simulations .

- Iterative Refinement : Use software like SHELX for crystallographic refinement or re-optimize DFT parameters (e.g., including dispersion corrections). SHELXPRO has been widely adopted for resolving crystallographic ambiguities in small molecules .

Q. What strategies optimize the design of this compound derivatives for biological activity screening?

- Functionalization : Introduce substituents at the triazole 1-position (e.g., acetyl or tert-butyl groups) to modulate lipophilicity. Evidence from SAR studies on 1,2,4-triazoles suggests that electron-withdrawing groups enhance antimicrobial activity .

- In Silico Screening : Perform molecular docking with target proteins (e.g., fungal CYP51) using AutoDock Vina, prioritizing derivatives with favorable binding energies (<-8 kcal/mol) .

Q. How do solvent effects influence the reactivity of this compound in nucleophilic reactions?

- PCM Modeling : Apply integral equation formalism (IEF-PCM) to simulate solvent dielectric effects. Cancès et al. (1997) demonstrated that anisotropic solvents (e.g., ionic solutions) require explicit cavity surface discretization to predict solvation energies accurately .

- Experimental Validation : Compare reaction rates in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents. For example, cyclocondensation yields dropped by 15% in ethanol due to competitive hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.